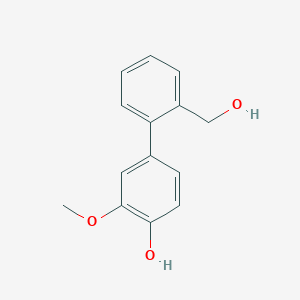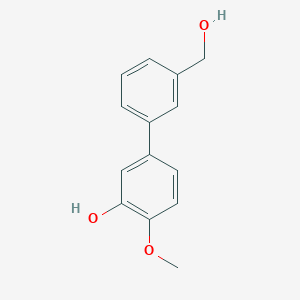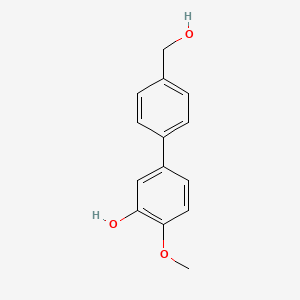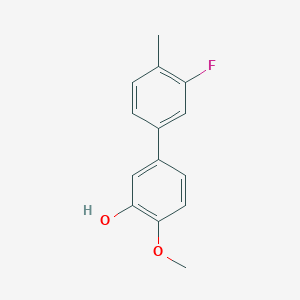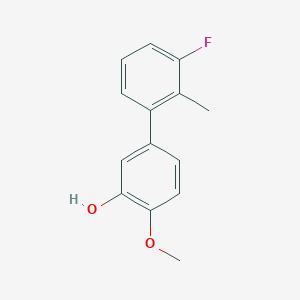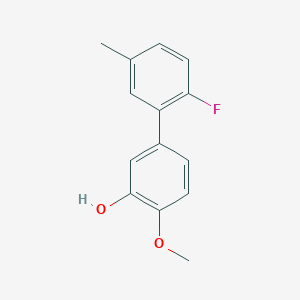
2-Methoxy-5-(3-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(3-methoxyphenyl)phenol, commonly referred to as 2-MMP, is a phenolic compound found in nature and is used in a variety of applications in the scientific and medical research fields. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. Its chemical formula is C13H14O3, and its molecular weight is 218.25 g/mol. It has a melting point of 97-99°C and a boiling point of 200-202°C. 2-MMP is known for its antioxidant, anti-inflammatory, and antifungal properties, and is used for a wide range of applications, such as in the synthesis of pharmaceuticals, cosmetics, and food additives.
Aplicaciones Científicas De Investigación
2-MMP is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, cosmetics, and food additives. It is also used in the synthesis of a variety of other compounds, such as 2-methoxy-5-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzoic acid. In addition, 2-MMP is used in the synthesis of other phenolic compounds, such as 2-methoxy-5-methoxybenzaldehyde and 2-methoxy-4-methoxybenzoic acid.
Mecanismo De Acción
2-MMP has a number of beneficial properties, such as antioxidant, anti-inflammatory, and antifungal activity. Its antioxidant activity is due to its ability to scavenge reactive oxygen species (ROS), which are molecules that can cause oxidative stress and damage to cells. Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Its antifungal activity is due to its ability to inhibit the growth of fungi, such as Candida albicans.
Biochemical and Physiological Effects
2-MMP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of fungi, such as Candida albicans. In addition, 2-MMP has been found to have anti-angiogenic and anti-oxidant properties, and has been found to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MMP has a number of advantages and limitations for use in laboratory experiments. One of the advantages of using 2-MMP is that it is easily synthesized and is readily available. Another advantage is that it is relatively inexpensive and has a high purity of 95%. A limitation of using 2-MMP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The future of 2-MMP is promising, as it has a wide range of applications in scientific and medical research. One area of research is to explore its potential as an antioxidant. This could include investigating its ability to scavenge reactive oxygen species (ROS) and its ability to protect against oxidative stress. Another area of research is to explore its potential as an anti-inflammatory agent. This could include investigating its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In addition, further research could be done to explore its potential as an antifungal agent. This could include investigating its ability to inhibit the growth of fungi, such as Candida albicans. Finally, further research could be done to explore its potential as an anti-angiogenic agent. This could include investigating its ability to inhibit the formation of new blood vessels.
Métodos De Síntesis
2-MMP can be synthesized by a variety of methods, including the Wittig reaction and the Williamson ether synthesis. In the Wittig reaction, 2-MMP is synthesized from the reaction of 3-methoxybenzaldehyde and triphenylphosphine in the presence of a base, such as sodium hydride. In the Williamson ether synthesis, 2-MMP is synthesized from the reaction of 3-methoxybenzaldehyde and 2-chloroethanol in the presence of an acid, such as sulfuric acid.
Propiedades
IUPAC Name |
2-methoxy-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-5-3-4-10(8-12)11-6-7-14(17-2)13(15)9-11/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVRGKVPHDAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685473 |
Source


|
| Record name | 3',4-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-methoxyphenyl)phenol | |
CAS RN |
1262000-88-3 |
Source


|
| Record name | 3',4-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




